4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyd+

Description

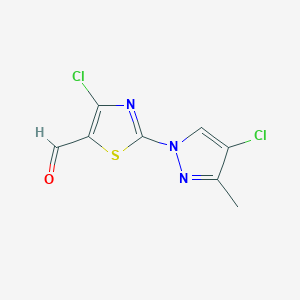

4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4, a pyrazole ring at position 2, and a carbaldehyde group at position 3. The pyrazole moiety is further substituted with a chloro group at position 4 and a methyl group at position 4. This structure combines electron-withdrawing (Cl) and electron-donating (CH₃) groups, which influence its reactivity and physical properties.

Synthesis of such compounds often involves the Vilsmeier-Haack reaction, a method used to introduce aldehyde groups onto aromatic systems . Potential applications include antimicrobial agents, as structurally related thiazole-pyrazole derivatives exhibit bioactivity .

Properties

Molecular Formula |

C8H5Cl2N3OS |

|---|---|

Molecular Weight |

262.12 g/mol |

IUPAC Name |

4-chloro-2-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H5Cl2N3OS/c1-4-5(9)2-13(12-4)8-11-7(10)6(3-14)15-8/h2-3H,1H3 |

InChI Key |

FLCOAWDIOFMXAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)C2=NC(=C(S2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

Formation of the thiazole ring: The pyrazole derivative is then reacted with a thioamide and a halogenating agent to form the thiazole ring.

Introduction of the aldehyde group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation.

Agrochemicals: It may interfere with essential biological processes in pests or weeds, leading to their death or inhibition of growth.

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogs with Pyrazole-Thiazole Cores

Key Compounds for Comparison

Key Observations

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Cl, F) increase melting points due to stronger intermolecular interactions. For example, compound 3b (4-Cl on pyrazole) has a higher melting point (171–172°C) than 3a (133–135°C) .

- Spectroscopic Trends : The carbaldehyde group in the target compound may reduce symmetry compared to carboxamide analogs (e.g., 3a–3e), leading to distinct NMR signals. For instance, pyrazole-thiazole carboxamides show characteristic δ ~8.12 ppm for the pyrazole proton .

- Bioactivity : The chloro-substituted thiazole in compound 4 exhibits antimicrobial activity, suggesting that the target compound’s chloro and carbaldehyde groups could enhance interactions with biological targets .

Halogen-Substituted Derivatives

Replacing Cl with Br or F in isostructural compounds (e.g., 4 vs. 5 in ) minimally alters molecular conformation but affects crystal packing.

Carbaldehyde vs. Carboxamide Functionality

Carbaldehydes are more reactive than carboxamides, enabling further derivatization (e.g., Schiff base formation, as in ). However, carboxamides (e.g., 3a–3e) often exhibit higher thermal stability, as evidenced by melting points exceeding 170°C in some cases .

Biological Activity

4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde (CAS No. 1514308-22-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

The molecular formula of the compound is , with a molecular weight of 262.12 g/mol. The compound features a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N₃OS |

| Molecular Weight | 262.12 g/mol |

| CAS Number | 1514308-22-5 |

| Structure | Chemical Structure |

Biological Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole and pyrazole possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. In vitro studies suggest that certain thiazole-pyrazole hybrids can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several thiazole derivatives, including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2022), the anticancer effects of thiazole-pyrazole compounds were assessed using human breast cancer cell lines (MCF-7). The compound induced a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent literature has focused on synthesizing novel derivatives to enhance the biological activity of thiazole-pyrazole compounds. For example:

- Synthesis and Modification : Researchers have synthesized various analogs with modifications at the pyrazole ring to improve potency and selectivity against specific targets .

- Mechanism of Action : Investigations into the mechanism of action reveal that these compounds may interact with DNA and inhibit key enzymes involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.